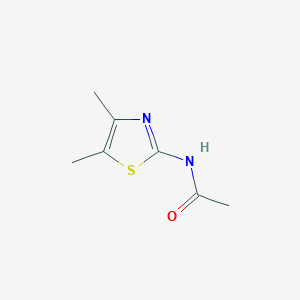

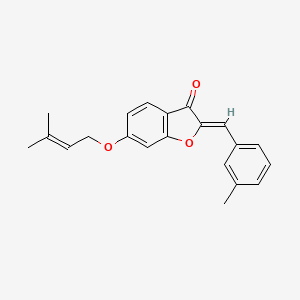

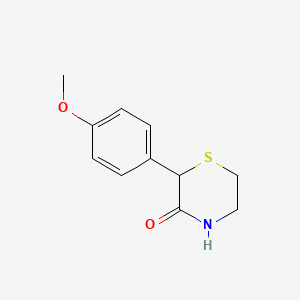

![molecular formula C17H16ClN3O2S B2487692 2-(1-((3-氯苯基)磺酰)吖唑烷-3-基)-5-甲基-1H-苯并[d]咪唑 CAS No. 1396851-89-0](/img/structure/B2487692.png)

2-(1-((3-氯苯基)磺酰)吖唑烷-3-基)-5-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a class of chemicals that involve complex heterocyclic structures, which are significant in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties. These compounds often require intricate synthesis procedures, detailed molecular structure analysis, and comprehensive property evaluations to fully understand their capabilities and applications.

Synthesis Analysis

Synthesis of complex molecules like "2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole" typically involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, cycloadditions, and functional group transformations are common. For instance, the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety can be achieved through reactions involving chloroacetyl chloride and subsequent cyclization steps (Kendre, Landge, & Bhusare, 2012). Similarly, the use of diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride has been reported for introducing azide groups, which could be a step in the synthesis of such compounds (Goddard-Borger & Stick, 2007).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structure of complex compounds. It provides detailed information on the atomic arrangement, which is crucial for understanding the chemical reactivity and physical properties of the molecule. Studies on similar compounds have utilized X-ray crystallography to elucidate their structures, showcasing the planarity or three-dimensional arrangement of various functional groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity of such compounds can be explored through various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their sulfonyl and azetidinyl groups suggest potential for a wide range of reactions, offering routes to further derivatization or participation in biochemical interactions. The synthesis and reactivity of sulfonyl azides, for instance, have been explored for their potential in creating a variety of nitrogen-containing compounds, which could be analogous to the chemical reactions this compound might undergo (Lei, Gao, & Tang, 2016).

科学研究应用

抗微生物活性

研究已经确定了具有显著抗微生物特性的2-(1-((3-氯苯基)磺酰)氮杂环丙氮-3-基)-5-甲基-1H-苯并[d]咪唑的各种衍生物和类似物。例如,Shah等人(2014)合成了一系列具有类似结构特征的化合物,表现出抗细菌和抗真菌活性(Shah et al., 2014)。Mistry和Desai(2006)也报道了从类似结构框架衍生的化合物显示出对常见病原体如金黄色葡萄球菌和大肠杆菌的抗菌活性(Mistry & Desai, 2006)。

抗癌活性

与2-(1-((3-氯苯基)磺酰)氮杂环丙氮-3-基)-5-甲基-1H-苯并[d]咪唑有关的化合物在癌症研究中显示出潜力。Rashid、Husain和Mishra(2012)合成了带有噁二唑核的苯并咪唑,这些化合物在体外显示出显著的抗癌活性(Rashid, Husain, & Mishra, 2012)。Yılmaz等人(2015)的另一项研究关注了吲哚噻嗪衍生物,突出了一种化合物对黑色素瘤细胞系的促凋亡活性(Yılmaz等人,2015)。

缓蚀作用

对2-(1-((3-氯苯基)磺酰)氮杂环丙氮-3-基)-5-甲基-1H-苯并[d]咪唑的衍生物已经进行了缓蚀性能研究。Ammal、Prajila和Joseph(2018)合成了1,3,4-噁二唑衍生物,并评估了它们在轻钢中抑制腐蚀的能力,展示了显著的保护效果(Ammal, Prajila, & Joseph, 2018)。

中枢神经系统活性

2022年的一项研究调查了与2-(1-((3-氯苯基)磺酰)氮杂环丙氮-3-基)-5-甲基-1H-苯并[d]咪唑有关的化合物的中枢神经系统活性。研究集中在它们的镇静潜力和无毒性质上,展示了一些中枢神经系统抑制作用(Anonymous, 2022)。

抗氧化活性

具有类似结构基础的化合物也已被探索其抗氧化性能。Alp等人(2015)合成了新型的1,3,4-噁二唑和亚胺含有的1H-苯并咪唑,显示出体外抗氧化性能(Alp et al., 2015)。

未来方向

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of the azetidin-3-yl and benzo[d]imidazole moieties . These moieties are found in other compounds with diverse biological activities, suggesting that this compound could also have a wide range of potential targets.

Mode of Action

Based on its structural similarity to other azetidin-3-yl and benzo[d]imidazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins, altering their function.

Biochemical Pathways

Compounds containing azetidin-3-yl and benzo[d]imidazole moieties have been found to exhibit diversified biological and pharmacological activity . Therefore, it is plausible that this compound could affect multiple biochemical pathways, depending on its specific targets.

Pharmacokinetics

For instance, the azetidin-3-yl moiety could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Given the structural features of the compound, it could potentially exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH could potentially alter the compound’s ionization state and thus its interactions with its targets .

属性

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBCYODMBIIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

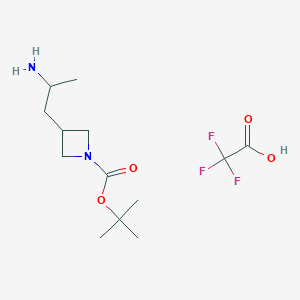

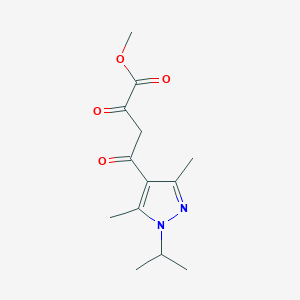

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)

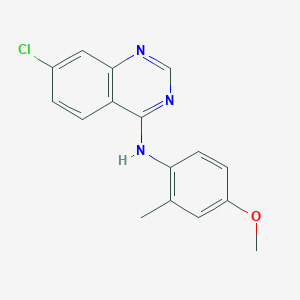

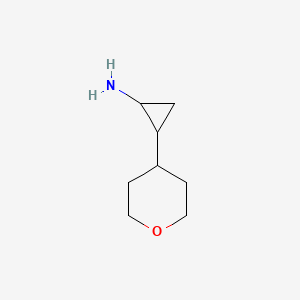

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)

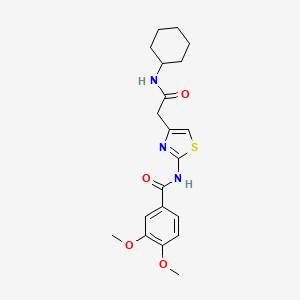

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)

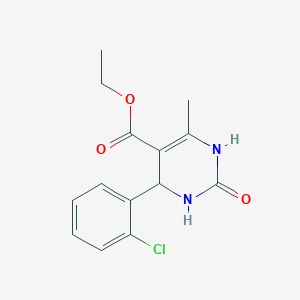

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)